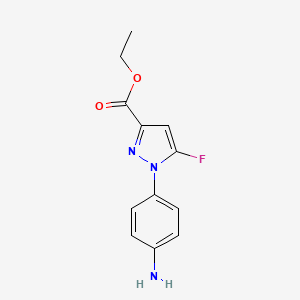

Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a 4-aminophenyl group at position 1, a fluorine atom at position 5, and an ethyl carboxylate moiety at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The ethyl carboxylate group at position 3 balances solubility and bioavailability, making this compound a promising candidate for pharmaceutical development.

Properties

Molecular Formula |

C12H12FN3O2 |

|---|---|

Molecular Weight |

249.24 g/mol |

IUPAC Name |

ethyl 1-(4-aminophenyl)-5-fluoropyrazole-3-carboxylate |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2,14H2,1H3 |

InChI Key |

IIMFQZFBGQXBSG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Amination of the Phenyl Ring: The amino group can be introduced through nitration followed by reduction, or via direct amination using palladium-catalyzed amination reactions.

Esterification: The carboxylic acid group can be esterified using ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The structural uniqueness of Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate lies in its substitution pattern. Below is a comparative analysis with structurally related pyrazole derivatives:

Key Observations:

- Substituent Effects: The 4-aminophenyl group in the target compound distinguishes it from analogs with benzyl (e.g., ) or sulfonylphenyl (e.g., ) substituents.

- Fluorine Positioning : Fluorine at position 5 (target compound) versus position 4 (e.g., ) influences electronic effects and steric interactions.

- Carboxylate vs. Amide : The ethyl carboxylate group (target compound) offers better solubility in organic solvents compared to the carboxamide in compound 4h , which may affect pharmacokinetics.

Biological Activity

Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate is a synthetic compound notable for its unique pyrazole structure, which includes a fluorine atom and an amino group attached to a phenyl ring. Its molecular formula is with a molecular weight of 249.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities against various diseases, including cancer and microbial infections.

Research indicates that this compound exhibits promising biological activities, primarily through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell growth and proliferation, suggesting potential applications in anticancer therapies.

- Receptor Interaction : Preliminary studies suggest that it may interact with cellular receptors, modulating various biological pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound showed significant activity against a range of microbial strains, indicating its potential as an antimicrobial agent.

- Inflammation Modulation : Research has suggested that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-(4-Aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | Lacks fluorine, potentially affecting reactivity |

| Ethyl 4-aminophenyl-1-phenethylpiperidine | Contains a piperidine ring instead of a pyrazole |

The structural features of this compound may confer distinct chemical reactivity and biological properties compared to these similar compounds.

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with appropriate starting materials such as 4-fluorobenzaldehyde and hydrazine derivatives.

- Reaction Conditions : Common conditions include heating under reflux in solvents like ethanol or methanol.

- Purification : The product is usually purified through recrystallization or chromatography.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.24 g/mol |

| Boiling Point | Predicted at 403.1 °C |

| Density | Approximately |

Future Directions

Further research is needed to elucidate the precise molecular targets and mechanisms involved in the biological activity of this compound. Potential areas for future study include:

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Mechanistic Studies : Investigating the detailed mechanisms through which the compound exerts its biological effects.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the structure to enhance biological activity or reduce toxicity.

Q & A

Basic: What are the key synthetic routes for Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step protocols, including cyclization and substitution reactions. A common approach is based on pyrazole core formation via condensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl derivatives. For example:

- Step 1 : Introduce the 4-aminophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura using 4-aminophenylboronic acid) .

- Step 2 : Fluorination at the 5-position using Selectfluor® or similar electrophilic fluorinating agents under controlled pH and temperature (e.g., 0–5°C in acetonitrile) .

- Optimization : Adjust molar ratios (e.g., 1:1.2 for hydrazine:ketoester), solvent polarity (DMF/water mixtures), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) to minimize side products. Purification via silica chromatography (hexane/ethyl acetate gradients) improves yield .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR : Assign protons using ¹H and ¹³C NMR. The pyrazole C3-H proton typically appears as a singlet (δ 6.8–7.2 ppm), while the ethyl ester group shows a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.3–1.4 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/dichloromethane. Key parameters include space group determination (e.g., monoclinic P2₁/c) and refinement of torsion angles (e.g., dihedral angles between aromatic rings < 10°) to confirm planarity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

- Analog Design : Synthesize derivatives with substitutions at the 4-aminophenyl (e.g., -NO₂, -Cl) or 5-fluoro positions (e.g., -CF₃, -Br). Compare inhibitory potency (IC₅₀) in enzyme assays .

- Data Analysis : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic (Hammett σ values) or steric (Taft parameters) effects with activity. For example, electron-withdrawing groups (e.g., -F) may enhance target binding by polarizing the pyrazole ring .

Advanced: How to address low yields or side products during synthesis?

Methodological Answer:

- Side Product Identification : Use LC-MS or GC-MS to detect intermediates (e.g., uncyclized hydrazones or over-fluorinated byproducts).

- Mitigation Strategies :

Advanced: What computational methods predict reactivity or target interactions for this compound?

Methodological Answer:

- Reactivity Prediction : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potentials (ESP) and identify nucleophilic/electrophilic sites. The 4-aminophenyl group’s NH₂ moiety is a strong H-bond donor .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Key interactions include:

Advanced: How to assess metabolic stability and bioavailability in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.